molecular formula C26H21NO B5016944 N-2-biphenylyl-2,2-diphenylacetamide

N-2-biphenylyl-2,2-diphenylacetamide

Cat. No.: B5016944
M. Wt: 363.4 g/mol
InChI Key: KPBXTACZPKOLQD-UHFFFAOYSA-N
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Description

N-2-Biphenylyl-2,2-diphenylacetamide (CAS: 52648-55-2), also known as N-([1,1'-biphenyl]-2-yl)-2-phenylacetamide, is a diphenylacetamide derivative with a biphenyl substituent on the nitrogen atom. Its molecular formula is C₂₀H₁₇NO, and it has a molecular weight of 287.361 g/mol . This compound serves as a key intermediate in synthesizing pharmaceuticals and bioactive molecules, such as loperamide and darifenacin, due to its structural versatility and stability . Synthesis routes reported in literature achieve yields up to 90% via optimized coupling reactions, highlighting its synthetic accessibility .

Properties

IUPAC Name

2,2-diphenyl-N-(2-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO/c28-26(25(21-14-6-2-7-15-21)22-16-8-3-9-17-22)27-24-19-11-10-18-23(24)20-12-4-1-5-13-20/h1-19,25H,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBXTACZPKOLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Effects on Nitrogen

Compound Name Molecular Formula Substituent on Nitrogen Key Properties/Applications References
N-2-Biphenylyl-2,2-diphenylacetamide C₂₀H₁₇NO Biphenyl group Pharmaceutical intermediate
N-Butyl-2,2-diphenylacetamide C₁₈H₂₁NO n-Butyl group Higher lipophilicity; uncharacterized bioactivity
N-Benzyl-2,2-diphenylacetamide C₂₁H₁₉NO Benzyl group Enhanced steric bulk; used in crystallography studies
N,N-Dimethyl-2,2-diphenylacetamide C₁₆H₁₇NO Dimethyl groups Herbicide (diphenamid); inhibits weed growth

Key Observations :

  • N,N-Dimethyl derivatives exhibit divergent applications, such as herbicidal activity, due to altered electronic profiles .

Functional Group Modifications on the Acetamide Core

Compound Name Functional Modification Key Properties/Applications References
2-Hydroxy-N,N-dimethyl-2,2-diphenylacetamide Hydroxy and dimethyl groups Potential metabolite; uncharacterized activity
N-(2-Nitrophenyl)-2,2-diphenylacetamide Nitro group on phenyl ring Electron-withdrawing effects; impacts reactivity
N-Hydroxy-2,2-diphenylacetamide Hydroxyl group on acetamide Increased hydrogen-bonding capacity

Key Observations :

  • Nitro groups (electron-withdrawing) may reduce metabolic stability but enhance electrophilic reactivity .
  • Hydroxyl groups improve solubility and enable hydrogen bonding, which is critical for target engagement in drug design .

Research Findings and Computational Insights

Antimycobacterial Activity

Derivatives like 2-hydroxy-N-(3-oxo-1-thia-4-azaspiro[4.5]dec-4-yl)-2,2-diphenylacetamide exhibit antimycobacterial activity, suggesting the diphenylacetamide scaffold’s relevance in antimicrobial drug development .

DFT Studies on Thiourea Derivatives

DFT calculations for three thiourea-linked diphenylacetamides revealed energy gaps (4.30–4.45 eV), indicating moderate electronic stability. These values correlate with experimental vibrational spectra, validating their structural integrity .

Compound (Thiourea Derivative) Energy Gap (B3LYP/6-31G+(2d,p), eV)
N-[(2,6-Diethylphenyl)carbamothioyl]-2,2-diphenylacetamide 4.456
N-[(3-Ethylphenyl)carbamothioyl]-2,2-diphenylacetamide 4.298
2,2-Diphenyl-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}acetamide 4.314

Implication : Lower energy gaps (e.g., 4.298 eV) suggest higher reactivity, which could be leveraged in designing enzyme inhibitors .

Herbicidal Activity

N,N-Dimethyl-2,2-diphenylacetamide (diphenamid) is a commercial herbicide, demonstrating that minor substituent changes can drastically alter biological function .

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